molecular formula C19H14F4N4O2S B12298570 4-Cyclopropyl-8-fluoro-5-[6-(trifluoromethyl)pyridin-3-yl]sulfonyl-1,4-dihydropyrazolo[4,3-c]quinoline

4-Cyclopropyl-8-fluoro-5-[6-(trifluoromethyl)pyridin-3-yl]sulfonyl-1,4-dihydropyrazolo[4,3-c]quinoline

Cat. No.: B12298570
M. Wt: 438.4 g/mol
InChI Key: LBJYPLZODCWHKE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-8-fluoro-5-[6-(trifluoromethyl)pyridin-3-yl]sulfonyl-1,4-dihydropyrazolo[4,3-c]quinoline involves multiple steps, including the incorporation of diversity and chirality to achieve the desired metabolic stability and selectivity. The synthetic strategy typically involves the use of boron reagents for Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures while ensuring the maintenance of reaction conditions and yields. The use of automated reactors and continuous flow chemistry could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-8-fluoro-5-[6-(trifluoromethyl)pyridin-3-yl]sulfonyl-1,4-dihydropyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-Cyclopropyl-8-fluoro-5-[6-(trifluoromethyl)pyridin-3-yl]sulfonyl-1,4-dihydropyrazolo[4,3-c]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-8-fluoro-5-[6-(trifluoromethyl)pyridin-3-yl]sulfonyl-1,4-dihydropyrazolo[4,3-c]quinoline involves the inhibition of γ-secretase, an enzyme complex responsible for the production of amyloid-β peptides. By selectively inhibiting this enzyme, the compound reduces the formation of amyloid-β, which is implicated in the pathogenesis of Alzheimer’s disease . The molecular targets include the active site of γ-secretase, and the pathways involved are related to amyloid precursor protein processing.

Comparison with Similar Compounds

Similar compounds to 4-Cyclopropyl-8-fluoro-5-[6-(trifluoromethyl)pyridin-3-yl]sulfonyl-1,4-dihydropyrazolo[4,3-c]quinoline include:

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance between metabolic stability and selective inhibition of amyloid-β production .

Properties

Molecular Formula

C19H14F4N4O2S

Molecular Weight

438.4 g/mol

IUPAC Name

4-cyclopropyl-8-fluoro-5-[6-(trifluoromethyl)pyridin-3-yl]sulfonyl-1,4-dihydropyrazolo[4,3-c]quinoline

InChI

InChI=1S/C19H14F4N4O2S/c20-11-3-5-15-13(7-11)17-14(9-25-26-17)18(10-1-2-10)27(15)30(28,29)12-4-6-16(24-8-12)19(21,22)23/h3-10,18H,1-2H2,(H,25,26)

InChI Key

LBJYPLZODCWHKE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2C3=C(C4=C(N2S(=O)(=O)C5=CN=C(C=C5)C(F)(F)F)C=CC(=C4)F)NN=C3

Origin of Product

United States

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